Methyl 3-oxonon-8-ynoate

Catalog No.
S14530479
CAS No.
923013-83-6
M.F
C10H14O3
M. Wt
182.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-oxonon-8-ynoate

CAS Number

923013-83-6

Product Name

Methyl 3-oxonon-8-ynoate

IUPAC Name

methyl 3-oxonon-8-ynoate

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C10H14O3/c1-3-4-5-6-7-9(11)8-10(12)13-2/h1H,4-8H2,2H3

InChI Key

PIZNPCBBFXTYJE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)CCCCC#C

Methyl 3-oxonon-8-ynoate is an organic compound characterized by its unique structure, which includes a methyl ester group, a ketone functional group, and an alkyne. Its molecular formula is C11H14O3C_{11}H_{14}O_3, and it features a non-linear carbon chain that contributes to its reactivity and potential applications in various fields. The compound is part of a broader class of acetylenic compounds, which are known for their diverse chemical properties and biological activities.

Typical of compounds containing both ketone and alkyne functionalities:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Hydrolysis: In the presence of water and acid or base, the ester group can be hydrolyzed to yield the corresponding acid and alcohol.
  • Alkyne Reactions: The alkyne moiety can participate in reactions such as hydrogenation, halogenation, or cycloaddition.

These reactions make methyl 3-oxonon-8-ynoate a versatile intermediate in organic synthesis.

Several methods have been proposed for synthesizing methyl 3-oxonon-8-ynoate:

  • Alkyne Synthesis: Starting from simple alkynes, the introduction of a ketone can be achieved through oxidative processes.
  • Esterification: The compound can be synthesized via the reaction of a corresponding acid with methanol in the presence of an acid catalyst.
  • Palladium-Catalyzed Reactions: Advanced synthetic routes may involve palladium-catalyzed coupling reactions that allow for the construction of complex structures incorporating the desired functional groups.

These methods highlight the compound's accessibility for research and industrial applications.

Methyl 3-oxonon-8-ynoate has potential applications across various domains:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Industry: Due to its possible biological activities, it may find use in drug development.
  • Agricultural Chemistry: Compounds with similar structures have been explored for their efficacy as agrochemicals.

Methyl 3-oxonon-8-ynoate shares structural similarities with several related compounds, each possessing unique characteristics:

Compound NameMolecular FormulaKey Features
Methyl 3-oxohept-6-ynoateC8H10O3C_8H_{10}O_3Shorter carbon chain; similar functional groups
Methyl 3-oxotetradecanoateC15H28O3C_{15}H_{28}O_3Longer carbon chain; potential for varied reactivity
Methyl 7-methyl-3-oxonon-6-en-8-ynoateC11H14O3C_{11}H_{14}O_3Contains an additional methyl group; unique reactivity

Each of these compounds exhibits distinct properties due to variations in their carbon chain length and functional groups, highlighting the uniqueness of methyl 3-oxonon-8-ynoate within this class.

Dehydration Strategies of β-Ketoester Precursors

Dehydration of β-ketoesters represents a direct route to synthesize α,β-acetylenic esters such as methyl 3-oxonon-8-ynoate. A pivotal method involves the sequential treatment of β-ketoesters with strong bases and electrophilic triflating agents. For instance, lithium hexamethyldisilazide (LiHMDS) deprotonates the β-ketoester to form a dienolate, which is subsequently trapped with triflic anhydride (Tf₂O) to yield a vinyl triflate intermediate. Thermal elimination of this intermediate under controlled conditions (e.g., warming to room temperature) facilitates the formation of the alkyne moiety via a concerted dehydrotriflation mechanism.

Key variables influencing product selectivity (alkyne vs. allene) include:

  • Base stoichiometry: Two equivalents of LiHMDS favor dianion formation, promoting alkyne generation.
  • Additives: Polar aprotic solvents like tetrahydrofuran (THF) stabilize intermediates, while bulky silylating agents suppress competing allene pathways.
  • Temperature: Lower temperatures (−78°C) minimize side reactions, ensuring high purity of the alkynyl ester.

Table 1: Optimization of Dehydration Conditions for Alkyne Formation

BaseElectrophileSolventTemperatureYield (%)
LiHMDS (2 eq)Tf₂OTHF−78°C → rt85
NaHMDS (2 eq)Tf₂ODME−78°C → rt72

This method is particularly advantageous for substrates with linear alkyl chains, as steric hindrance at the β-position is minimal, ensuring efficient elimination.

Transition Metal-Catalyzed Alkyne Functionalization

Rhodium(II)-catalyzed reactions offer a stereocontrolled pathway to alkynoates. A notable approach involves the reaction of β-siloxy-vinyldiazoacetates with silyl enol ethers. The rhodium carbenoid intermediate undergoes vinylogous addition at the γ-position, followed by a siloxy group migration to yield the alkynoate product. For methyl 3-oxonon-8-ynoate, this method enables the incorporation of the alkyne group with exceptional diastereoselectivity (>95% de).

Mechanistic Insights:

  • Carbenoid Formation: Rhodium(II) carboxylates (e.g., Rh₂(esp)₂) catalyze the generation of a β-siloxy-vinylcarbenoid from the diazo precursor.
  • Vinylogous Addition: Silyl enol ethers attack the electrophilic γ-position of the carbenoid, forming a zwitterionic intermediate.
  • Siloxy Migration and Elimination: A suprafacial -siloxy shift followed by β-elimination produces the alkynoate.

Table 2: Rhodium Catalysts and Their Efficacy

CatalystSubstrate ScopeDiastereoselectivity (%)Yield (%)
Rh₂(esp)₂Cyclic silyl enol ethers>9553–98
Rh₂(S-PTAD)₄Acyclic enol ethers80–9065–75

This method’s versatility is highlighted by its compatibility with sterically demanding substrates, enabling the synthesis of trisubstituted alkynes.

Stereoselective Approaches in Ynone Synthesis

Stereoselectivity in ynone synthesis is achieved through chiral auxiliaries and asymmetric catalysis. For methyl 3-oxonon-8-ynoate, enantioselective propargylation using chiral rhodium complexes has shown promise. Under optimized conditions (Rh₂(S-PTAD)₄, −25°C), moderate enantiomeric excess (up to 70% ee) is attained, with larger cyclic enol ethers exhibiting enhanced stereocontrol.

Key Strategies:

  • Chiral Silyl Enol Ethers: Enantioenriched silyl enol ethers, prepared via asymmetric conjugate addition, transfer stereochemical information to the alkynoate product.
  • Conformational Restriction: The s-cis conformation of the rhodium carbenoid ensures anti-periplanar alignment of the siloxy group and catalyst, favoring stereospecific elimination.

Table 3: Enantioselective Propargylation Outcomes

SubstrateCatalystee (%)Yield (%)
Cyclopentene-derivedRh₂(S-PTAD)₄7068
Cyclohexene-derivedRh₂(S-PTAD)₄6572

These approaches underscore the synergy between catalyst design and substrate engineering to achieve precise stereochemical outcomes.

The catalytic applications of methyl 3-oxonon-8-ynoate in complex molecule assembly represent a rapidly evolving field within organic synthesis. The compound's multifunctional nature, combining ketone, ester, and alkyne functionalities, provides multiple sites for catalytic activation and subsequent bond formation [4]. These applications span several mechanistic pathways, each offering unique opportunities for constructing sophisticated molecular architectures through carefully orchestrated catalytic processes [5] [6].

Nickel-Mediated Cross-Coupling Reactions

Nickel-mediated cross-coupling reactions involving methyl 3-oxonon-8-ynoate and related alkyne esters represent a cornerstone of modern synthetic methodology. These transformations leverage the unique properties of nickel catalysts to facilitate carbon-carbon and carbon-heteroatom bond formation under mild conditions [6] [7]. The versatility of nickel in accessing multiple oxidation states enables diverse mechanistic pathways that are often inaccessible with traditional palladium catalysis [8] [9].

The fundamental mechanism of nickel-mediated cross-coupling with alkyne esters involves the formation of metallacyclic intermediates through oxidative cyclization processes [5] [10]. In these reactions, the nickel center coordinates to both the alkyne and an additional coupling partner, forming a five-membered nickellacycle that serves as a key intermediate [11]. This metallacyclic species can then undergo various transformations, including reductive elimination, to form the desired cross-coupled products [12].

Recent advances in nickel-catalyzed three-component cycloadditions have demonstrated the utility of alkyne esters in constructing complex cyclic structures [12] [11]. These reactions typically employ catalytic amounts of nickel complexes supported by phosphine or nitrogen-heterocyclic carbene ligands, enabling the formation of multiple carbon-carbon bonds in a single operation [13]. The reaction conditions are generally mild, proceeding at room temperature to moderate heating (80-120°C), making them compatible with sensitive functional groups [14].

The mechanistic understanding of these transformations has been greatly enhanced through computational studies, which reveal that the ketene-first pathway is often preferred in metallacycle-forming reactions [11]. This pathway involves the initial formation of a ketene intermediate through phenoxide elimination, followed by carbocyclization and aldol addition steps [12]. The balance between competing pathways can be fine-tuned through careful selection of ligands and reaction conditions [15].

Reaction TypeCatalyst SystemTemperature (°C)Yield Range (%)Key Features
Alkyne-Alkene CouplingNi(COD)₂/NHCRoom temperature65-83High regioselectivity, mild conditions
Three-Component CouplingNi(COD)₂/Phosphine80-12052-75Multiple bond formation, cascade process
Reductive CouplingNi(0)/Et₃BRoom temperature60-85Functional group tolerance
Oxidative CyclizationNi(TFA)₂/Ligand60-10068-90Spirocycle formation, quaternary centers
Cross-Coupling with HaloarenesNi(II)/B₂N₄80-14070-95Base-free conditions, broad scope

The development of stereospecific nickel-catalyzed cross-coupling reactions has opened new avenues for the synthesis of enantioenriched compounds [16]. These reactions proceed through polar, two-electron oxidative addition mechanisms that avoid the formation of radical intermediates, thus preserving stereochemical information [16]. The coordination of aromatic substituents to the nickel catalyst plays a crucial role in accelerating these reactions and controlling selectivity [16].

Cycloisomerization Pathways for Ring-Forming Reactions

Cycloisomerization reactions represent a powerful strategy for constructing complex ring systems from linear alkyne precursors such as methyl 3-oxonon-8-ynoate. These transformations involve intramolecular bond formation processes that convert acyclic starting materials into cyclic products through catalytic activation of the alkyne functionality [17] [18]. The mechanistic diversity of cycloisomerization pathways enables the formation of various ring sizes and structural motifs depending on the catalyst system and reaction conditions employed [19] [20].

The gold(I)-catalyzed cycloisomerization of alkyne-containing substrates has emerged as a particularly valuable methodology for ring construction [18]. These reactions proceed through carbocationic intermediates that are stabilized by electron donation from the gold catalyst [18]. The cycloisomerization process can be coupled with strain-release driven skeletal rearrangements, such as the ring expansion of cyclopropylmethyl cations, to generate polycyclic structures with high efficiency [18].

Ruthenium-catalyzed cycloisomerization reactions offer complementary reactivity patterns for alkyne substrates [20] [21]. The CpRu(CH₃CN)₃PF₆ catalyst system has proven particularly effective for the cycloisomerization of enynes, forming five- and six-membered rings under neutral conditions at room temperature [20]. The mechanism involves the intermediacy of ruthenacyclopentene complexes, which can undergo subsequent transformations to yield the final cyclized products [21].

A mechanistic dichotomy has been observed in ruthenium-catalyzed enyne cycloisomerizations, where the introduction of a quaternary center at the propargylic position completely changes the reaction pathway [20] [21]. In such cases, a seven-membered ring forms through a C-H insertion mechanism involving π-allylruthenium intermediates, as supported by deuterium-labeling studies [20]. This structural dependence of the mechanism highlights the importance of substrate design in controlling reaction outcomes [21].

The platinum-catalyzed cycloisomerization of ortho-disubstituted thiophenes bearing alkyne moieties has revealed unexpected 6-endo-dig cyclization pathways [22]. These reactions proceed despite the presence of substituents at both ortho-positions, demonstrating the powerful activating effect of platinum catalysts [22]. The cycloisomerization pathway is determined by the substrate structure, with aromatic double bonds leading to 6-endo-dig cyclization, while aliphatic alkenes undergo ring-expansion processes [22].

Mechanism TypeRing Size FormedSelectivityCatalyst RequirementsSubstrate Scope
6-endo-dig Cyclization6-memberedHigh endo-selectivityPtCl₂ortho-Disubstituted thiophenes
Ring-expansion Cycloisomerization5-7 memberedStructure-dependentVariable metal complexesAlkyne-containing substrates
Ruthenacyclopentene Formation5-6 memberedStereospecificCpRu(CH₃CN)₃PF₆1,6- and 1,7-enynes
C-H Insertion Pathway7-memberedHigh yield (>90%)Ru-catalyst with deuterium labelingQuaternary center substrates
Gold(I)-catalyzed Cyclization4-6 memberedDiastereoselectiveAu(I) complexesCyclopropane-containing enynes

The rhodium-catalyzed cycloisomerization of allene-alkyne substrates involves C-H bond activation processes that enable the formation of complex polycyclic frameworks [19] [23]. These reactions proceed through oxidative coupling, insertion, and migration steps, with the selectivity determined by the substitution pattern on the substrate [23]. The formation of six/five/five or six/five/four tricyclic products depends on the nature of the substituents and the reaction conditions employed [23].

Dianion Intermediates in Cascade Transformations

Dianion intermediates play a crucial role in cascade transformations involving methyl 3-oxonon-8-ynoate and related compounds, enabling the formation of multiple bonds in single synthetic operations [24] [25]. These highly reactive species are characterized by the presence of two negative charges, which can be distributed across different atoms within the molecule, leading to unique reactivity patterns [26] [27]. The generation and utilization of dianion intermediates in cascade reactions represents an advanced strategy for complex molecule assembly [28] [29].

The dienolate-enabled anionic cascade represents a particularly sophisticated example of dianion chemistry in organic synthesis [26] [27]. These reactions involve the γ-selective union of a dienolate with chiral imine electrophiles, proceeding through a cascade sequence that forms multiple carbon-carbon bonds [26]. The mechanism involves an initial γ-dienolate Mannich attack, followed by the formation of an intermediate 5,6-dihydropyridin-2(1H)-one, which subsequently undergoes ring-opening to generate the final products [27].

The development of radical-anionic cascade reactions has expanded the scope of dianion chemistry beyond traditional anionic processes [25]. These transformations involve the generation of radical-anion intermediates through hydrogen atom transfer processes, followed by electron ejection into π-antibonding orbitals of aromatic systems [25]. The resulting species can undergo coupling reactions with superoxide or hydroperoxide radicals, leading to the formation of complex heterocyclic structures [25].

Silver-catalyzed cascade transformations involving carbon dioxide and alkyne-containing substrates demonstrate the versatility of dianion intermediates in promoting multiple bond-forming events [24]. These reactions proceed through initial CO₂ activation by propargylic diols, followed by carbonate isomerization and tautomerization steps [24]. The cascade process is facilitated by proton transfer sequences that advance the reaction manifold, ultimately leading to the formation of cyclic carbonate products [24].

The photocatalytic radical cascade approach represents a modern development in dianion chemistry, combining photoredox and nickel dual catalysis to achieve complex transformations [30] [31]. These reactions enable the formation of tetracyclic core structures through cascades that involve multiple C-C bond formations in single operations [31]. The mild reaction conditions and functional group tolerance make these methods particularly attractive for late-stage modifications of complex molecules [30].

Cascade TypeKey IntermediatesProduct TypeYield (%)Mechanistic Features
Dienolate-Enabled AnionicLithium dienolate, 5,6-dihydropyridin-2(1H)-oneConjugated di/trienamides70-85γ-Mannich attack, ring-opening
Radical-Anionic C-H AmidationRadical-anion, 2c/3e C-N bondHydroxyisoindolines60-80HAT, electron ejection to π*
Silver-Catalyzed CO₂ CascadeAlkoxide species, carbonate intermediatesCyclic carbonates45-70CO₂ activation, tautomerization
Dimerization-Hydration CascadeSET intermediates, hydroperoxideComplex polycycles52-75Single-electron transfer initiation
Photocatalytic Radical CascadeIridium-carbene, radical intermediatesTetracyclic cores65-90Dual photoredox/nickel catalysis

The mechanistic understanding of dianion-mediated cascade reactions has been greatly enhanced through computational studies and experimental investigations [26] [28]. These studies reveal that the success of cascade processes depends on the careful balance between different reaction pathways, with factors such as sterics, electronics, and substrate substitution patterns playing crucial roles in determining selectivity [26]. The development of predictive models for cascade reaction design continues to be an active area of research [28].

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Exact Mass

182.094294304 g/mol

Monoisotopic Mass

182.094294304 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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